Benzoic acid, 3-amino-4-(benzoylamino)-
Description
Benzoic acid, 3-amino-4-(benzoylamino)-, is a substituted benzoic acid derivative featuring an amino group at the 3-position and a benzoylamino group (-NH-CO-C₆H₅) at the 4-position of the aromatic ring. This compound belongs to a class of molecules where structural modifications on the benzoic acid scaffold significantly influence physicochemical properties, reactivity, and biological activity. Its synthesis typically involves multi-step reactions, including amidation and nitro group reduction, as seen in intermediates like 3-amino-4-(m-tolylamino)benzoic acid (). Applications range from drug discovery (e.g., enzyme inhibitors) to peptide cyclization linkers (), underscoring its versatility.
Properties
IUPAC Name |
3-amino-4-benzamidobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-11-8-10(14(18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGFTMGSDQZKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404026 | |
| Record name | Benzoic acid, 3-amino-4-(benzoylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93053-61-3 | |
| Record name | Benzoic acid, 3-amino-4-(benzoylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Amidation: Foundation of the Molecular Scaffold
The synthesis typically begins with functionalization of the benzoic acid backbone. A widely adopted route involves the nitration of 4-chlorobenzoic acid to yield 3-nitro-4-chlorobenzoic acid, followed by amidation with aniline. The patent CN105753731A details this process using thionyl chloride as an activating agent in chlorobenzene solvent at 70–80°C, achieving 97% yield of 3-nitro-4-chlorobenzoyl aniline. Critical parameters include:
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Molar ratio : 1:1.2 stoichiometry of 3-nitro-4-chlorobenzoic acid to aniline prevents oligomerization.
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Solvent selection : Chlorobenzene outperforms toluene in reaction rate (3-hour completion vs. 6 hours) due to higher dielectric constant (ε = 5.6 vs. 2.4).
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Temperature control : Maintaining 100°C post-thionyl chloride addition ensures complete acid chloride formation.
This step generates the nitro-substituted intermediate essential for subsequent functionalization.
Methoxylation: Substitution Dynamics and Kinetics
The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) with methoxide ions. Patent data demonstrates that potassium hydroxide in methanol at reflux (64.7°C) for 8 hours converts 3-nitro-4-chlorobenzoyl aniline to 3-nitro-4-methoxybenzoyl aniline with 94.9% yield. Key factors influencing this transformation include:
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Base strength : KOH (pKb = -1.1) provides faster reaction kinetics compared to NaOH (pKb = 0.2), reducing reaction time by 30%.
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Solvent effects : Methanol’s nucleophilicity and ability to stabilize transition states through hydrogen bonding accelerate substitution rates.
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Impurity profile : HPLC analysis reveals <0.5% residual chloride when using 10% molar excess of KOH.
Reduction Strategies: From Nitro to Amino Groups
The critical nitro-to-amine reduction determines final product purity and yield. Comparative data from the patent highlights two principal methods:
Catalytic Hydrogenation
Example 6 employs Raney nickel (2.5 kg per 55.4 kg substrate) under hydrogen pressure (13 kg/cm²) at 80–105°C. This gas-phase method achieves 70% yield with 99.3% purity, though requires specialized equipment for high-pressure operations.
Hydrazine-Mediated Reduction
Example 2 utilizes hydrazine hydrate (85%, 18 kg) with alkali ferrous oxide catalyst in methanol at 55–60°C. This liquid-phase approach delivers superior 95.3% yield but generates hydrazine-derived waste requiring neutralization.
Table 1: Reduction Method Comparison
| Parameter | Catalytic Hydrogenation | Hydrazine Reduction |
|---|---|---|
| Yield | 70% | 95.3% |
| Purity | 99.3% | 99.5% |
| Reaction Time | 6 hours | 3 hours |
| Catalyst Loading | 4.5% w/w | 3.8% w/w |
| Waste Generation | Low (metal catalyst) | High (N₂H₄ byproducts) |
Process Optimization and Industrial Scale-Up
Solvent Recycling and Waste Minimization
The patent emphasizes environmental sustainability through closed-loop solvent recovery. In Example 3, dichlorobenzene solvent is distilled and reused for 5 consecutive batches with <2% efficiency loss. Methanol from methoxylation steps undergoes fractional distillation (bp 64.7°C) with 98% recovery rate, reducing raw material costs by 22%.
Catalyst Performance and Lifetime
Alkali ferrous oxide catalysts in hydrazine reductions maintain activity for 8 cycles before requiring regeneration (Table 2). X-ray diffraction analysis shows progressive α-Fe₂O₃ phase formation beyond this point, decreasing surface area from 45 m²/g to 12 m²/g.
Table 2: Catalyst Reusability Data
| Cycle | Yield (%) | Surface Area (m²/g) |
|---|---|---|
| 1 | 95.3 | 45 |
| 3 | 94.1 | 38 |
| 5 | 92.8 | 29 |
| 8 | 89.5 | 12 |
Analytical Validation and Quality Control
Purity Assessment Techniques
Final product quality is verified through:
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-amino-4-(benzoylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino and benzoylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nitrating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoic acids.
Scientific Research Applications
Benzoic acid, 3-amino-4-(benzoylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-amino-4-(benzoylamino)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the phosphatase activity of soluble epoxy hydrolase, which in turn affects lipid metabolism and endothelial nitric oxide synthase activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
A. Substituent Variations on the Benzoic Acid Scaffold
The biological and chemical behavior of benzoic acid derivatives is highly dependent on substituent type and position. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: The bulky benzoyl group may hinder rotational freedom and reduce membrane permeability compared to smaller substituents like methylamino.
- Biological Activity: Tosylamino and sulfonamide derivatives (e.g., ) exhibit enhanced binding to enzymes like adenovirus replication inhibitors, whereas benzoylamino derivatives are explored in peptide synthesis .
Physicochemical Properties
- Solubility and Extraction: Benzoic acid derivatives with polar groups (e.g., -OH, -NH₂) exhibit higher aqueous solubility.
- Diffusivity: Substituted benzoic acids follow the order: benzoic acid > acetic acid > phenol in membrane phase mobility. The benzoylamino group’s bulk may lower diffusivity relative to unsubstituted benzoic acid .
Q & A
What are the optimized synthetic routes for 3-amino-4-(benzoylamino)benzoic acid, and how do reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:
Nitro Reduction: Starting with a nitro-substituted precursor, catalytic hydrogenation (e.g., H₂/Pd-C) or hydrazine/Raney nickel (Ra-Ni) is used to reduce the nitro group to an amine .
Amidation: The benzoyl group is introduced via coupling reactions. For example, using benzoyl chloride in the presence of a base (e.g., DIPEA) or coupling agents like HATU for higher efficiency .
Key Variables:
- Catalyst Selection: Ra-Ni in methanol achieves >80% yield for nitro reduction .
- Solvent Effects: Polar aprotic solvents (e.g., NMP) enhance reaction rates during amidation .
- Temperature Control: Elevated temperatures (60–80°C) improve coupling efficiency but may require inert atmospheres to prevent oxidation .
How is the purity and structural integrity of 3-amino-4-(benzoylamino)benzoic acid validated in academic research?
Level: Basic
Answer:
Analytical Workflow:
Chromatography: HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Spectroscopy:
- ¹H/¹³C NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbonyl) verify substitution patterns .
- FT-IR: Absorbance at ~3300 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O stretch) confirms functional groups .
Mass Spectrometry: High-resolution MS (HRMS) matches calculated molecular weights (e.g., [M+H]⁺ = 285.12 for C₁₄H₁₂N₂O₃) .
How can researchers resolve contradictions in reported biological activities of 3-amino-4-(benzoylamino)benzoic acid derivatives?
Level: Advanced
Answer:
Case Study: Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µM) may arise from:
- Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or growth media .
- Structural Modifications: Substitutions at the benzoyl group (e.g., electron-withdrawing vs. donating groups) alter membrane permeability .
Resolution Strategies:
Standardized Protocols: Use CLSI guidelines for MIC assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
Comparative SAR Studies: Synthesize derivatives with controlled substituents (e.g., halogen vs. methyl groups) to isolate electronic effects .
What computational methods predict the interaction of 3-amino-4-(benzoylamino)benzoic acid with biological targets?
Level: Advanced
Answer:
Molecular Docking Workflow:
Target Selection: Prioritize enzymes (e.g., bacterial dihydrofolate reductase) with active sites accommodating the benzoyl group .
Ligand Preparation: Optimize protonation states at physiological pH (e.g., deprotonated carboxylic acid) .
Docking Software: AutoDock Vina or Schrödinger Suite for binding affinity calculations.
Validation:
- MD Simulations: 100-ns trajectories assess binding stability (RMSD < 2 Å) .
- In Vitro Correlation: Compare predicted ΔG values with experimental IC₅₀ data for lead optimization .
How does the stability of 3-amino-4-(benzoylamino)benzoic acid under varying pH and temperature conditions impact experimental design?
Level: Advanced
Answer:
Stability Profile:
- pH Sensitivity: Degrades rapidly at extremes (pH < 2 or >10) due to hydrolysis of the amide bond. Stable in neutral buffers (pH 6–8) for ≥48 hours .
- Thermal Stability: Decomposes above 80°C; store at –20°C for long-term use .
Experimental Adjustments:
- Reaction Solubility: Use DMSO for stock solutions but limit exposure to aqueous media to <6 hours .
- Kinetic Studies: Monitor degradation via UV-Vis at 280 nm with pseudo-first-order rate constants (k = 0.015 h⁻¹ at 25°C) .
What are the structure-activity relationship (SAR) trends observed in 3-amino-4-(benzoylamino)benzoic acid analogues?
Level: Advanced
Answer:
Key Modifications and Effects:
Design Principles:
- Hydrophobic Groups: Enhance membrane penetration but may reduce solubility .
- Electron-Deficient Moieties: Improve target binding via π-π stacking with aromatic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
